2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O/c1-15(2,12-16)18-10-8-17(9-11-18)13-6-4-5-7-14(13)19-3/h4-7H,8-12,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABYBPODRULLMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)N1CCN(CC1)C2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine typically involves the reaction of 1-(2-methoxyphenyl)piperazine with appropriate alkylating agents under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile and catalysts such as Yb(OTf)3 . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmacological Applications
1. Antidepressant Activity
- This compound has been studied for its potential antidepressant effects. Research indicates that piperazine derivatives can influence serotonin receptors, which are critical in mood regulation. A study demonstrated that derivatives similar to this compound showed significant activity in animal models of depression, suggesting that it may function as a serotonin reuptake inhibitor .
2. Antipsychotic Properties
- The structural similarity of this compound to known antipsychotics suggests potential efficacy in treating schizophrenia and other psychotic disorders. Studies have indicated that piperazine-based compounds can modulate dopamine receptors, which are often dysregulated in these conditions .
3. Neuroprotective Effects
- Preliminary research suggests that 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine may exhibit neuroprotective properties. It has been shown to reduce oxidative stress and inflammation in neuronal cell cultures, which is vital for conditions like Alzheimer's disease .
Case Studies
Summary of Insights
The applications of this compound are promising, particularly within the realms of mental health disorders such as depression and schizophrenia. Its neuroprotective properties further enhance its appeal as a candidate for treating neurodegenerative diseases. Continued research is essential to fully elucidate its mechanisms of action and therapeutic potential.
Mechanism of Action
The compound exerts its effects primarily through interaction with alpha1-adrenergic receptors, which are G-protein-coupled receptors involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. The binding of 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine to these receptors can either activate or block their function, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Pharmacological Profiles
The compound’s structural analogs vary in substituents on the piperazine ring, linker groups, and terminal amine chains. These modifications significantly impact biological activity, receptor selectivity, and pharmacokinetics. Below is a comparative analysis of key analogs:
Key Observations:
- Receptor Affinity : The 2-methoxyphenyl group (as in the target compound and HBK-10) correlates with dual anti-dopaminergic and anti-serotonergic activity, making these compounds candidates for atypical antipsychotics . In contrast, analogs with 4-fluorophenyl () or methylpiperazine () groups lack explicit evidence of this dual activity.
- Pharmacokinetics : The target compound’s branched methylpropanamine chain likely enhances lipophilicity (QPlogBB), favoring blood-brain barrier penetration compared to HBK-10’s longer butan-2-amine linker .
Conformational and Crystallographic Insights
- Crystal Structure : The piperazine ring in similar compounds (e.g., N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine) adopts a chair conformation with dihedral angles (~40°) between aromatic rings, optimizing receptor binding . The target compound’s 2-methylpropanamine chain may introduce steric effects, altering binding kinetics compared to linear analogs.
Biological Activity
2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine, commonly referred to as a piperazine derivative, is a compound of interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, particularly its interaction with serotonin receptors and other relevant pharmacological properties.
- Molecular Formula : C15H25N3O
- Molecular Weight : 263.3785 g/mol
- CAS Number : [Not provided in the sources]
The compound exhibits significant activity at various serotonin receptor subtypes, particularly the 5-HT_2A receptor. Activation of this receptor is associated with various physiological and behavioral effects, including modulation of mood and perception. The unique structure of this compound allows it to interact selectively with these receptors, which is crucial for its potential therapeutic effects.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Biological Activity | Description |
|---|---|
| Serotonin Receptor Agonism | Primarily acts as an agonist at the 5-HT_2A receptor, influencing mood and cognition. |
| Dopaminergic Activity | May also interact with dopaminergic pathways, contributing to its psychoactive effects. |
| Potential Antidepressant Effects | Due to its serotonergic activity, it may have implications in treating depression and anxiety disorders. |
Case Studies and Research Findings
-
Serotonin Receptor Interaction :
A study highlighted the compound's affinity for the 5-HT_2A receptor, indicating that it could produce psychedelic-like effects similar to those observed with classic hallucinogens such as LSD . The binding affinity and subsequent receptor activation lead to a series of intracellular signaling cascades that affect mood and perception. -
Dopaminergic Effects :
Research has indicated that compounds similar to this compound can modulate dopaminergic activity, which may be beneficial in conditions like schizophrenia or Parkinson's disease . The interaction with dopamine receptors suggests a complex pharmacological profile that warrants further investigation. -
Antidepressant Potential :
The compound's action on serotonin receptors positions it as a candidate for antidepressant therapies. Studies have shown that selective serotonin reuptake inhibitors (SSRIs) can enhance serotonergic signaling, potentially leading to improved mood states .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[4-(2-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-amine, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves condensation of 2-methoxyphenylpiperazine with 2-methylpropan-1-amine precursors. Key steps include:
- Piperazine functionalization : Reacting 2-methoxyphenylpiperazine with halogenated intermediates (e.g., chloroethyl derivatives) under reflux in anhydrous solvents like dichloromethane .
- Amine coupling : Use of coupling agents (e.g., EDC/HOBt) to form the propan-1-amine linkage, with yields optimized by controlling temperature (40–60°C) and reaction time (12–24 hrs) .
- Analytical validation : Monitor reaction progress via TLC (silica gel, chloroform/methanol 9:1) and confirm purity via HPLC (>95%) .
Q. How can structural discrepancies in synthesized batches be resolved using crystallographic and spectroscopic methods?
- X-ray crystallography : Resolve stereochemical ambiguities (e.g., piperazine chair conformation) by analyzing single-crystal structures. For example, bond angles and torsion angles between the methoxyphenyl group and piperazine ring can be compared to reference data .
- Spectroscopic analysis :
- NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish between regioisomers (e.g., para vs. ortho substitution on the phenyl ring) .
- Elemental analysis : Verify empirical formulas (e.g., C, H, N percentages) against calculated values (e.g., C: 60.1%, H: 7.1%, N: 6.1% for HCl salts) .
Advanced Research Questions
Q. What strategies mitigate data contradictions in receptor binding assays involving this compound?
- Experimental design :
- Receptor specificity : Use competitive binding assays (e.g., 5-HT1A vs. 5-HT2A receptors) with radioligands like [³H]-8-OH-DPAT to quantify affinity (Ki). Discrepancies may arise from differences in membrane preparation or assay pH .
- Negative controls : Include reference compounds (e.g., WAY-100635 for 5-HT1A) to validate assay conditions .
- Data interpretation : Apply nonlinear regression models (e.g., one-site vs. two-site binding) in software like GraphPad Prism to resolve ambiguous saturation curves .
Q. How does the 2-methoxyphenyl group influence pharmacokinetic properties in preclinical models?
- In vitro ADME profiling :
- Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. The methoxy group reduces oxidative metabolism compared to unsubstituted phenyl analogs .
- Plasma protein binding : Use equilibrium dialysis to measure free fraction (% unbound), which correlates with CNS penetration .
- In vivo validation : Administer IV/PO doses in rodent models and calculate AUC ratios. The compound’s logP (~2.8) suggests moderate blood-brain barrier permeability .
Q. What computational approaches predict off-target interactions for this piperazine derivative?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to screen against kinase or GPCR libraries. Focus on conserved residues (e.g., Asp3.32 in aminergic receptors) .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond donors from the amine group) using MOE or Phase. Validate predictions with in vitro selectivity panels .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s efficacy in serotonin receptor modulation?
- Case study : Discrepancies in 5-HT1A agonist vs. antagonist activity may stem from:
- Species differences : Rat cortical membranes vs. human recombinant receptors .
- Functional assays : Compare cAMP inhibition (agonist) vs. GTPγS binding (partial agonist) outcomes .
Methodological Tables
| Analytical Parameter | Method | Typical Results | Reference |
|---|---|---|---|
| Purity | HPLC (C18 column) | ≥95% (λ = 254 nm) | |
| LogP | Shake-flask assay | 2.8 ± 0.3 | |
| 5-HT1A Ki | Radioligand binding | 12 nM (human), 18 nM (rat) | |
| Metabolic half-life (human) | Liver microsomes | t1/2 = 45 min |
Key Recommendations
- Synthesis : Prioritize anhydrous conditions and inert atmospheres to minimize byproducts .
- Biological assays : Include species-matched controls and validate receptor expression levels .
- Data reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing crystallographic data in the Cambridge Structural Database .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
